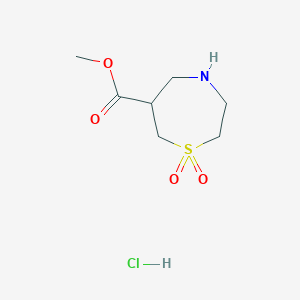![molecular formula C24H28N2O3S B2584379 1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 694486-38-9](/img/structure/B2584379.png)
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DNPS and is a piperazine derivative that has a naphthalene sulfonamide moiety. DNPS is widely used in various scientific research applications due to its unique properties and mechanism of action.
作用机制
DNPS inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding leads to the formation of a covalent bond between the sulfonamide group of DNPS and the active site cysteine residue of the enzyme. This covalent bond prevents the dephosphorylation of various signaling molecules, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways play crucial roles in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The activation of these pathways by DNPS can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
实验室实验的优点和局限性
DNPS has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it an ideal tool for studying the mechanisms of various diseases. DNPS is also stable and can be easily synthesized and purified using various techniques. However, DNPS has some limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using DNPS in lab experiments.
未来方向
There are several future directions for the use of DNPS in scientific research. One potential direction is the study of the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. Another potential direction is the development of novel inhibitors of PTPs based on the structure of DNPS. Additionally, the development of DNPS-based probes for imaging PTPs in vivo is also a promising direction for future research.
合成方法
The synthesis of DNPS is carried out by reacting 1-(3,4-Dimethylphenyl)piperazine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base. The reaction yields DNPS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
DNPS is widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, which can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-23-11-12-24(22-8-6-5-7-21(22)23)30(27,28)26-15-13-25(14-16-26)20-10-9-18(2)19(3)17-20/h5-12,17H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBILTDKYQVXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![6',6',8'-Trimethyl-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584297.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)
![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)


